REACTION_CXSMILES
|
Br.[Br:2][CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([O:10][CH3:11])[CH:5]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1COCC1.O.ClCCl>[Br:2][CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([O:10][CH3:11])[CH:5]=1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
0.048 g
|
Type
|
reactant
|
Smiles
|
Br.BrCC1=CC(=NC=C1)OC
|
Name
|
cesium carbonate
|
Quantity
|
0.156 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
[1,1′-bis-(diphenyl-phosphino)-ferrocene]dichloro-palladium(II)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mg
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
WASH
|
Details
|
The organic solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-5% methanol in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC(=NC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |